
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of phenyl groups at the 4 and 6 positions of the ring enhances its stability and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,6-Diphenyl-1,3,5-Thiadiazinane-2-thion beinhaltet typischerweise eine Eintopf-Domino-Reaktion. Diese Reaktion umfasst das vorgebildete Dithiocarbamat (DTC), Formaldehyd und eine Aminosäurekomponente. Die Reaktion verläuft unter milden Bedingungen, oft bei Raumtemperatur, und liefert den gewünschten Thiadiazinring .
Industrielle Produktionsverfahren
Die industrielle Produktion von 4,6-Diphenyl-1,3,5-Thiadiazinane-2-thion folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von automatisierten Reaktoren, um eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentration zu gewährleisten. Dies gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,6-Diphenyl-1,3,5-Thiadiazinane-2-thion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiadiazinring in das entsprechende Thiadiazolidinderivat umwandeln.
Substitution: Die Phenylgruppen können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiadiazolidine und substituierte Phenylderivate .
Wissenschaftliche Forschungsanwendungen
4,6-Diphenyl-1,3,5-Thiadiazinane-2-thion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung zeigt antimikrobielle, antifungale und antiprotozoale Aktivitäten, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.
Medizin: Es wurde auf seine potenzielle Verwendung bei der Behandlung von Krankheiten wie Alzheimer und Arteriosklerose untersucht.
Industrie: Die Verbindung wird aufgrund ihrer hohen Lipidlöslichkeit und enzymatischen Hydrolyserate bei der Entwicklung von Medikamententransportsystemen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4,6-Diphenyl-1,3,5-Thiadiazinane-2-thion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme wie Acetylcholinesterase hemmen, die für die Behandlung der Alzheimer-Krankheit entscheidend sind. Darüber hinaus tragen seine antioxidativen Eigenschaften dazu bei, freie Radikale zu eliminieren und Zellen so vor oxidativem Stress zu schützen .
Wirkmechanismus
The mechanism of action of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thion
- 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thion
- 4,6-Diphenyl-1,3,5-thiadiazin-2-thion
Einzigartigkeit
4,6-Diphenyl-1,3,5-Thiadiazinane-2-thion zeichnet sich durch seine einzigartige Kombination von Phenylgruppen an den Positionen 4 und 6 aus, was seine Stabilität und Reaktivität erhöht. Dies macht es in verschiedenen chemischen Reaktionen und Anwendungen vielseitiger als seine ähnlichen Gegenstücke .
Eigenschaften
CAS-Nummer |
53983-18-9 |
|---|---|
Molekularformel |
C15H14N2S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H14N2S2/c18-15-17-13(11-7-3-1-4-8-11)16-14(19-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) |
InChI-Schlüssel |
PPCOHTPXMURTDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC(SC(=S)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



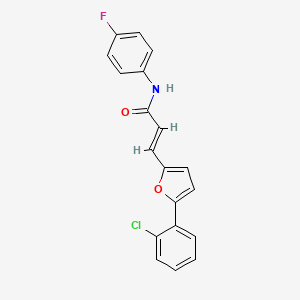
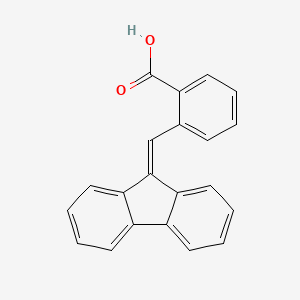
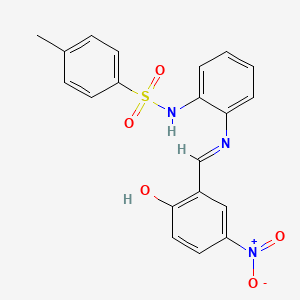

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
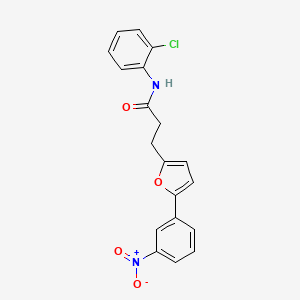

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
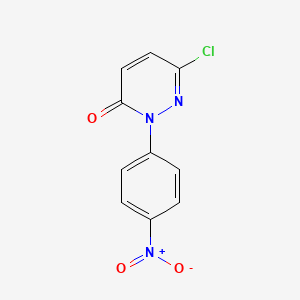
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
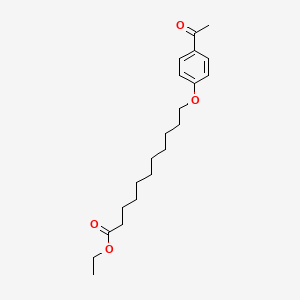

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
